Dysprosium trihydroxide

Descripción general

Descripción

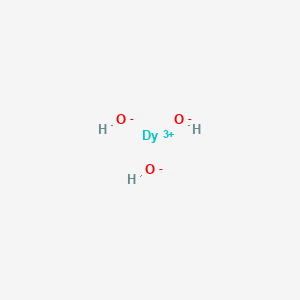

Dysprosium trihydroxide is an inorganic compound with the chemical formula Dy(OH)3 . It is a yellow solid and is part of the rare earth elements group .

Synthesis Analysis

Dysprosium trihydroxide can be synthesized using a simple hydrolysis method with DyCl3·6H2O . Chemical reactions between dysprosium and carbon were studied in laser-heated diamond anvil cells at pressures of 19, 55, and 58 GPa and temperatures of ∼2500 K .

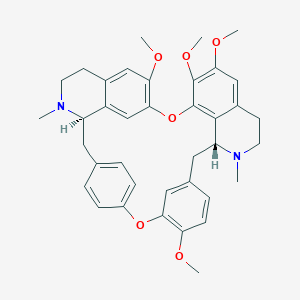

Molecular Structure Analysis

The molecular structure of Dysprosium trihydroxide shows that it reacts with acids and produces dysprosium (III) salts . It decomposes to DyO(OH) at elevated temperatures . Further decomposition produces Dy2O3 .

Chemical Reactions Analysis

Dysprosium (III) hydroxide reacts with acids and produces dysprosium (III) salts: Dy(OH)3 + 3 H+ → Dy3+ + 3 H2O . Dysprosium (III) hydroxide decomposes to DyO(OH) at elevated temperatures . Further decomposition produces Dy2O3 .

Physical And Chemical Properties Analysis

Dysprosium trihydroxide is a yellow solid . It reacts with acids to produce Dysprosium (III) salts . It decomposes to DyO(OH) at elevated temperatures . Further decomposition produces Dy2O3 .

Aplicaciones Científicas De Investigación

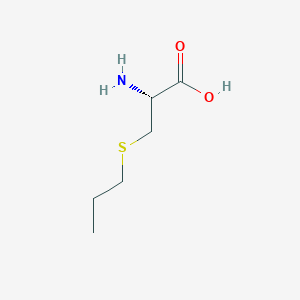

Optical Applications : Dysprosium(III) ions are used as dopants in optical fibers and as shift reagents in NMR imaging due to their luminescent properties. Studies on dysprosium(III) triflate in different solvents have provided insights into its solution structure and luminescence characteristics (Kofod, Arppe-Tabbara, & Sørensen, 2019).

Energy Technologies : Dysprosium is crucial in green technologies, particularly in permanent magnets used in electric vehicles and wind turbines. A study highlighted concerns about a potential shortage of dysprosium and emphasized the importance of recycling to meet future demands (Hoenderdaal, Espinoza, Marscheider-Weidemann, & Graus, 2013).

Electroluminescence : Dysprosium complexes have been explored for organic electroluminescence (OEL) devices, producing white light emission, which is significant for lighting and display technologies (Hong, Li, Zhao, Liang, Liu, Peng, & Zhao, 2000).

Electrodeposition : The electrochemical behavior of dysprosium in ionic liquids has been studied for potential applications in depositing dysprosium on neodymium magnets, a key component in high-tech industries (Berger, Arkhipova, Maas, & Jacob, 2016).

Dielectrics and Thin Films : Dysprosium-based oxides have been developed as high-k dielectrics using atomic vapor deposition, showing potential for advanced electronic applications (Adelmann, Lehnen, Elshocht, Zhao, Brijs, Franquet, Conard, Roeckerath, Schubert, Boissière, Lohe, & Gendt, 2007).

Medical Imaging : Dysprosium oxide nanoparticles and hydroxide nanorods have been investigated as T2 MRI contrast agents, demonstrating potential for improved imaging techniques (Kattel, Park, Xu, Kim, Lee, Bony, Heo, Jin, Baeck, Chang, Kim, Bae, Chae, & Lee, 2012).

Environmental Applications : Activated carbons derived from spent coffee ground have been evaluated for the adsorption of dysprosium from water, indicating potential for environmental remediation and resource recovery (Alcaraz, Escudero, Alguacil, Llorente, Urbieta, Fernández, & López, 2019).

Safety And Hazards

Dysprosium trihydroxide may be corrosive to metals . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Dysprosium, a rare earth element used in most electric motors, could see a deficit of up to 70% by 2030 unless mitigation measures are put in place . China alone is expected to exhaust the global present Dysprosium reserve within the next 2−3 decades to facilitate the 1.5 °C climate target . Therefore, ongoing efforts in REE exploration and production are still required to meet the growing Dysprosium demand .

Propiedades

IUPAC Name |

dysprosium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVUBXCYLEFPJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

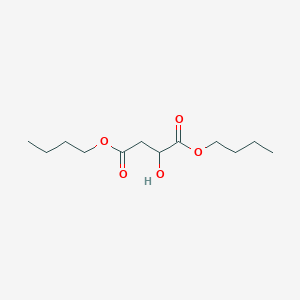

Canonical SMILES |

[OH-].[OH-].[OH-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.522 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium trihydroxide | |

CAS RN |

1308-85-6 | |

| Record name | Dysprosium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.